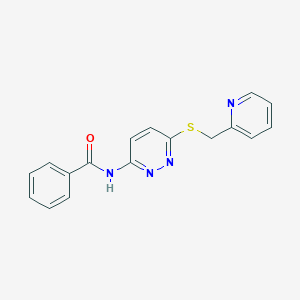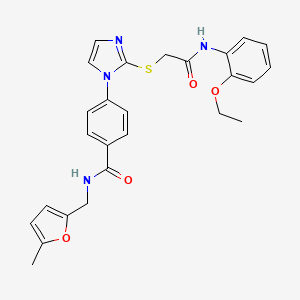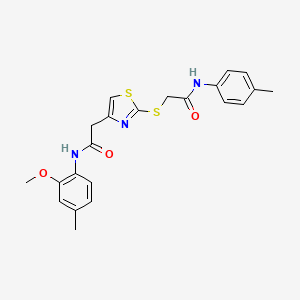![molecular formula C17H15N3O3 B2680633 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde CAS No. 439094-44-7](/img/structure/B2680633.png)
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde” is a type of 1,2,3-triazole derivative . Triazoles are a class of chemical compounds that contain a five-membered ring composed of three nitrogen atoms and two carbon atoms . They find applications in various fields, including medicinal chemistry, agriculture, and materials science .
Synthesis Analysis
The synthesis of this compound could involve the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The 1,4-disubstituted 1,2,3-triazoles are surrogate for the peptide bond and show chemical as well as biological stability .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which can act as a hydrogen bond acceptor and donor, simultaneously . The IR spectrum shows peaks corresponding to C–H stretching in the triazole ring, C=O stretching, and C–O stretching .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the displacement of the O-acetyl group with an arylthiol moiety using the palladium-catalyzed thioallylation method has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its IR spectrum, which shows peaks corresponding to C–H stretching in the triazole ring, C=O stretching, and C–O stretching .Scientific Research Applications
Molecular and Electronic Properties
One study focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to the one . Through experiment and density functional theory (DFT) calculations, researchers were able to elucidate geometric parameters, electronic properties, and spectroscopic characteristics of these compounds. The study revealed important insights into ionization potential, electron affinity, energy gap, and other electronic properties, offering potential applications in materials science and electronic devices (Beytur & Avinca, 2021).
Crystal Structure Analysis
Another aspect of research has been the determination of crystal structures of compounds featuring methoxy and triazolyl groups, which provides foundational knowledge for understanding the physical and chemical properties of these materials. For instance, the X-ray crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate highlighted the role of van der Waals interactions in crystal packing, offering insights into molecular design for pharmaceutical applications (Moser, Bertolasi, & Vaughan, 2005).
Synthesis of Triazole Conjugated Derivatives
Research on the synthesis of triazole conjugated derivatives has shown the versatility of triazoles in organic synthesis, leading to a variety of compounds with potential applications in drug discovery and development. For example, a study described an efficient approach for the synthesis of triazole conjugated pyrazole chalcone derivatives, highlighting the use of click chemistry in creating novel compounds that could be explored for their biological activities (Rupireddy, Chittireddy, & Dongamanti, 2019).
Future Directions
properties
IUPAC Name |
3-methoxy-4-[(1-phenyltriazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-9-13(11-21)7-8-16(17)23-12-14-10-20(19-18-14)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBIGCLHSJUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)


![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)


![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
